Binding Affinity to Human NNMT (Cross-Study Comparable)
This compound is reported to bind to full-length recombinant human nicotinamide N-methyltransferase (NNMT) with a Ki of 650 nM. While this affinity is modest, it provides a quantifiable benchmark against other NNMT inhibitors. For context, a known NNMT inhibitor (compound 1k) has an IC50 of 1.2 µM, demonstrating that subtle structural variations within the sulfamoylbenzamide class can lead to significant differences in target engagement [1].
| Evidence Dimension | Binding affinity (Ki) to human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | NNMTi (compound 1k) with IC50 = 1.2 µM |
| Quantified Difference | The target compound's Ki is approximately 1.8-fold lower (more potent) than the comparator's IC50. |
| Conditions | Binding affinity to full-length recombinant human NNMT expressed in E. coli, as reported in BindingDB and patent US20250017936. |
Why This Matters
This quantitative binding data provides a baseline for assessing this compound's potential as an NNMT inhibitor tool compound, distinguishing it from other sulfamoylbenzamide derivatives with different target profiles (e.g., CB2, STAT3).
- [1] BindingDB BDBM50627707. Ki data for CHEMBL5426689 (N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide) against human NNMT. Patent US20250017936, Compound 5b. View Source
